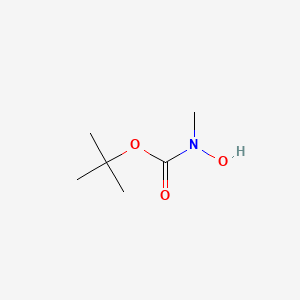

Tert-Butyl-Hydroxy(Methyl)carbamate

Übersicht

Beschreibung

Tert-butyl hydroxy(methyl)carbamate (THMC) is an organic compound that has been widely studied for its potential applications in organic synthesis and in the field of biochemistry. THMC is a derivative of the carbamate group of molecules, which are widely used as inhibitors of enzymes and other proteins. THMC has been found to be a useful reagent in organic synthesis and has been used in a variety of applications, including drug synthesis and materials science. THMC has also been studied for its potential use in biochemical and physiological research, as well as for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthese von N-Boc-geschützten Anilinen

Tert-Butyl-Hydroxy(Methyl)carbamate: wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen eingesetzt . Dieser Prozess ist entscheidend für den Schutz der Aminogruppe während chemischer Reaktionen, da er weitere synthetische Umwandlungen ermöglicht, ohne die empfindliche Aminfunktionalität zu beeinträchtigen.

Produktion von Tetrasubstituierten Pyrrolen

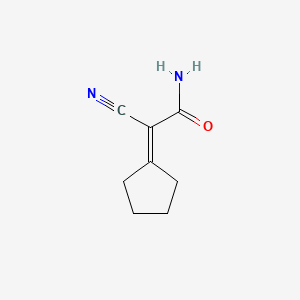

Die Verbindung spielt eine bedeutende Rolle bei der Synthese von tetrasubstituierten Pyrrolen, die in C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole haben aufgrund ihrer vielfältigen biologischen Aktivitäten und elektronischen Eigenschaften potentielle Anwendungen in der Pharmazie und Materialwissenschaft.

Arzneimittelforschung und Pharmazeutische Chemie

Carbamate-Derivate, darunter This compound, sind ein integraler Bestandteil der modernen Arzneimittelforschung und pharmazeutischen Chemie. Sie verbessern die Bioverfügbarkeit und Wirksamkeit von Verbindungen, verzögern den First-Pass-Metabolismus und sind Bestandteil vieler Medikamente und Prodrugs, die zur Behandlung verschiedener Krankheiten zugelassen sind .

Cholinesterasehemmer für neurodegenerative Erkrankungen

Als strukturelles Motiv in Medikamenten werden Carbamategruppen in Cholinesterasehemmern eingesetzt, die für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit unerlässlich sind. Die Stabilität und Zellmembran-Penetrationsfähigkeit der Carbamategruppe machen sie in diesem Bereich wertvoll .

Proteasehemmer für antivirale Therapien

Carbamate-Derivate werden auch als Proteasehemmer in antiviralen Therapien eingesetzt, darunter Behandlungen für HIV-Infektionen und Hepatitis C. Die strukturellen Merkmale von Carbamaten tragen zur Wechselwirkung mit viralen Proteasen bei und hemmen deren Funktion .

Pestizide: Insektizide, Fungizide und Herbizide

Die pestiziden Eigenschaften der Carbamategruppe sind gut dokumentiert, wobei Verbindungen wie This compound bei der Produktion von Insektiziden, Fungiziden und Herbiziden verwendet werden. Diese Anwendungen nutzen die biologische Aktivität der Carbamategruppe, um Nutzpflanzen zu schützen und Schädlinge zu bekämpfen .

Schutzgruppen in der organischen Synthese

In der organischen Synthese dient This compound als Schutzgruppe für Amine. Dadurch können Chemiker verschiedene Reaktionen an anderen funktionellen Gruppen durchführen, ohne die Aminogruppe zu beeinträchtigen, die später zur Erzielung des gewünschten Produkts deblockiert werden kann .

Zwischenprodukt in der Nefopam-Synthese

Diese Verbindung wird bei der Synthese von Zwischenprodukten wie Benzohydrolen, insbesondere Chlorobenzohydrolen, verwendet, die Vorläufer bei der Herstellung von Nefopam sind – einem Molekül mit analgetischen, muskelrelaxierenden und antidepressiven Eigenschaften .

Wirkmechanismus

Target of Action

Tert-butyl hydroxy(methyl)carbamate, also known as tert-butyl carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules .

Mode of Action

The compound acts by reacting with a base and the anhydride Boc2O under either aqueous or anhydrous conditions to form Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Biochemical Pathways

The biochemical pathways affected by tert-butyl hydroxy(methyl)carbamate are those involved in the synthesis of organic compounds. The compound plays a pivotal role in the protection of amino functions, which often occur in the synthesis of multifunctional targets .

Pharmacokinetics

It is known that the compound has a high lipophilicity and is very soluble in water . These properties may impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of tert-butyl hydroxy(methyl)carbamate is the protection of amine groups in organic molecules, facilitating their use in further reactions . This protection can be removed under specific conditions, allowing the amine group to participate in subsequent reactions .

Action Environment

The action of tert-butyl hydroxy(methyl)carbamate can be influenced by environmental factors such as pH and temperature . For instance, the compound is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound should be stored in a dry environment at room temperature .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tert-butyl hydroxy(methyl)carbamate plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes, proteins, and other biomolecules to temporarily mask the reactivity of amine groups. This interaction is essential in multi-step synthesis processes where selective protection and deprotection of functional groups are required. The compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the formation of peptide bonds by coupling carboxylic acids with amines . The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

Tert-butyl hydroxy(methyl)carbamate influences various cellular processes by protecting amine groups in biomolecules, thereby preventing unwanted reactions during synthesis. This protection is crucial in maintaining the integrity of cellular components during chemical modifications. The compound can affect cell signaling pathways by temporarily inhibiting the activity of amine-containing signaling molecules. Additionally, it may influence gene expression by protecting amine groups in nucleotides and proteins involved in transcription and translation processes . The impact on cellular metabolism is generally minimal, as the compound is designed to be inert under physiological conditions.

Molecular Mechanism

The molecular mechanism of action of tert-butyl hydroxy(methyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or by specific enzymes. The compound exerts its effects by binding to the amine groups of biomolecules, thereby preventing their participation in chemical reactions. This binding interaction is reversible, allowing for the selective deprotection of amine groups when needed . The compound does not significantly alter gene expression or enzyme activity, as its primary function is to provide temporary protection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl hydroxy(methyl)carbamate change over time, primarily due to its stability and degradation properties. The compound is stable under ambient conditions but can degrade when exposed to strong acids or prolonged heating. Over time, the protective carbamate linkage may be cleaved, leading to the release of the free amine group. Long-term studies have shown that the compound does not have significant adverse effects on cellular function, as it is designed to be inert and easily removable . Prolonged exposure to acidic conditions can lead to partial degradation and loss of protection.

Dosage Effects in Animal Models

The effects of tert-butyl hydroxy(methyl)carbamate vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that excessive amounts of the compound can lead to the accumulation of degradation products, which may interfere with normal cellular functions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity.

Metabolic Pathways

Tert-butyl hydroxy(methyl)carbamate is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as N,N’-dicyclohexylcarbodiimide and trifluoroacetic acid, which facilitate the formation and cleavage of the carbamate linkage . These interactions are crucial in maintaining the selectivity and efficiency of multi-step synthesis processes. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to provide temporary protection.

Transport and Distribution

Within cells and tissues, tert-butyl hydroxy(methyl)carbamate is transported and distributed primarily through passive diffusion. The compound does not rely on specific transporters or binding proteins for its movement. Its localization and accumulation are influenced by its hydrophobic nature, allowing it to diffuse across cell membranes and reach target sites . The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or compartments.

Subcellular Localization

The subcellular localization of tert-butyl hydroxy(methyl)carbamate is primarily in the cytoplasm, where it interacts with amine-containing biomolecules. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are primarily determined by its ability to form stable carbamate linkages with amine groups . The compound’s localization does not significantly affect its protective function, as it is designed to be inert and easily removable.

Eigenschaften

IUPAC Name |

tert-butyl N-hydroxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTVWTYYQWTLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297596 | |

| Record name | tert-butyl hydroxy(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-97-5 | |

| Record name | 19689-97-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl hydroxy(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl hydroxy(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

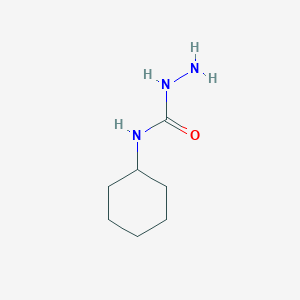

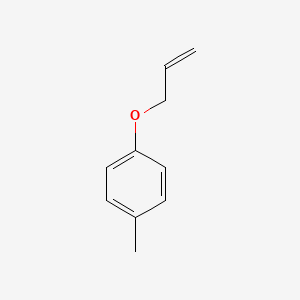

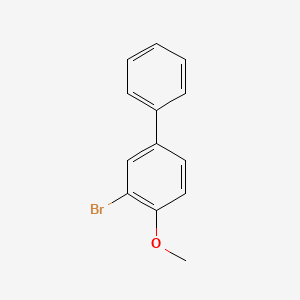

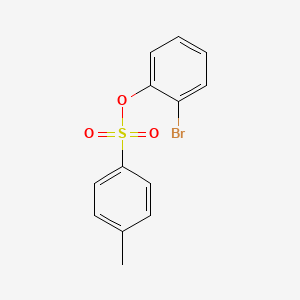

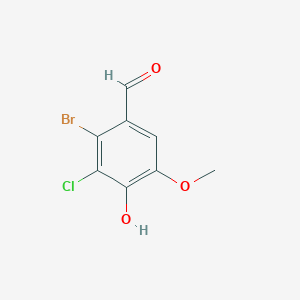

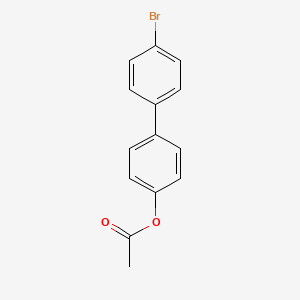

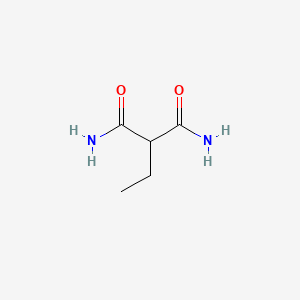

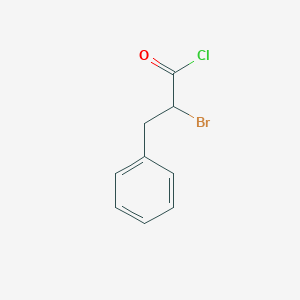

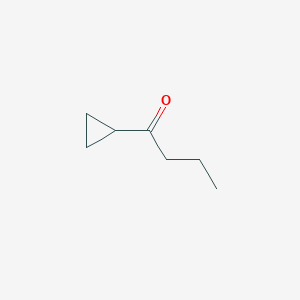

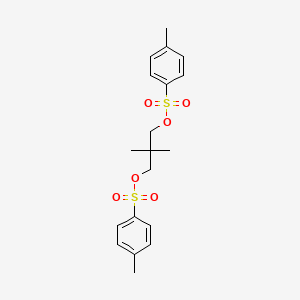

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.